1-Bromo-2-(1-bromoethyl)benzene
Overview
Description
1-Bromo-2-(1-bromoethyl)benzene is a brominated aromatic compound that serves as a versatile intermediate in organic synthesis. It is characterized by the presence of a benzene ring substituted with a bromine atom and a bromoethyl group. This structure makes it a useful building block for the construction of more complex molecules through various chemical reactions.
Synthesis Analysis
The synthesis of brominated benzene derivatives can be achieved through several methods. For instance, the preparation of 1-bromo-2,3,5,6-tetrakis(3-pentyl)benzene, a sterically hindered aryl bromide, has been reported, which indicates the feasibility of synthesizing brominated benzene compounds with various substituents . Additionally, the synthesis of 1-bromo-4-(3,7-dimethyloctyl)benzene has been described, showcasing the ability to introduce alkyl chains onto the benzene ring . Although these examples do not directly describe the synthesis of 1-Bromo-2-(1-bromoethyl)benzene, they provide insight into the methodologies that could be adapted for its synthesis.
Molecular Structure Analysis
The molecular structure of brominated benzene derivatives can be complex due to the presence of multiple substituents. For example, a study on 1-bromo-2,4,6-tris[bis(trimethylsilyl)methyl]benzene revealed a unique conformation due to steric hindrance . Similarly, the crystal structure of a dibromo-substituted benzo annulene was characterized, demonstrating the influence of bromine substituents on the molecular conformation . These studies suggest that the molecular structure of 1-Bromo-2-(1-bromoethyl)benzene would also be influenced by its bromine substituents, potentially affecting its reactivity and physical properties.
Chemical Reactions Analysis
Physical and Chemical Properties Analysis
The physical and chemical properties of brominated benzene derivatives can vary widely. For instance, the synthesis and properties of a highly sterically hindered aryl bromide revealed the presence of rotational isomers and temperature-dependent NMR peak coalescence . The spectral characterization of a dibromo-substituted benzo annulene provided insights into its vibrational wavenumbers and chemical shifts . Additionally, the synthesis of 1-bromo-3,5-bis(trifluoromethyl)benzene as a starting material for organometallic synthesis indicates the potential for such derivatives to form organometallic compounds . These studies suggest that 1-Bromo-2-(1-bromoethyl)benzene would also have unique physical and chemical properties that could be explored for various applications in organic synthesis.
Scientific Research Applications
1. Gas-Phase Elimination Kinetics
Chuchani and Martín (1990) investigated the elimination kinetics of (2-bromoethyl)benzene and 1-bromo-3-phenylpropane in the gas phase. They observed that the phenyl group in (2-bromoethyl)benzene provides anchimeric assistance in the HBr elimination process. This research contributes to understanding the reaction mechanisms and kinetics in gas-phase chemistry involving brominated compounds (Chuchani & Martín, 1990).
2. Synthesis of Complex Molecules
Pan et al. (2014) demonstrated the use of 1-Bromo-2-(cyclopropylidenemethyl)benzenes in palladium-catalyzed reactions with 2-alkynylphenols to synthesize indeno[1,2-c]chromenes. This showcases the potential of brominated compounds in facilitating complex molecular synthesis and contributing to the diversity of chemical structures (Pan et al., 2014).
3. Fluorescence Properties
Zuo-qi (2015) synthesized 1-Bromo-4-(2,2-diphenylvinyl)benzene and studied its photoluminescence properties. The compound exhibited significant fluorescence intensity, indicating its potential use in materials science, particularly in developing fluorescent materials (Zuo-qi, 2015).
4. Organometallic Synthesis
Porwisiak and Schlosser (1996) explored 1-Bromo-3,5-bis(trifluoromethyl)benzene as a starting material for organometallic synthesis. This research highlights the significance of brominated benzene derivatives in the field of organometallic chemistry, providing a pathway to various synthetically useful reactions (Porwisiak & Schlosser, 1996).
Safety And Hazards
properties
IUPAC Name |
1-bromo-2-(1-bromoethyl)benzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8Br2/c1-6(9)7-4-2-3-5-8(7)10/h2-6H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KXXZULOWQUGDMR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1Br)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8Br2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50493201 | |
Record name | 1-Bromo-2-(1-bromoethyl)benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50493201 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
263.96 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-Bromo-2-(1-bromoethyl)benzene | |
CAS RN |
62384-31-0 | |
Record name | 1-Bromo-2-(1-bromoethyl)benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50493201 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-bromo-2-(1-bromoethyl)benzene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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